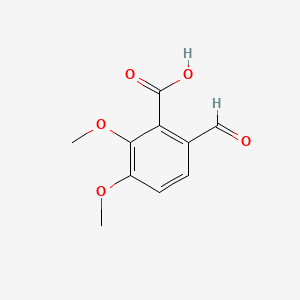

6-Formyl-2,3-dimethoxybenzoic acid

描述

Contextualization within Benzoic Acid Derivatives

6-Formyl-2,3-dimethoxybenzoic acid is a member of the benzoic acid class of organic compounds. cymitquimica.com Benzoic acids are characterized by a benzene (B151609) ring attached to a carboxylic acid group. This particular derivative is further distinguished by the presence of a formyl group (-CHO) and two methoxy (B1213986) groups (-OCH3) on the benzene ring. cymitquimica.com The presence of these functional groups imparts a unique reactivity to the molecule, making it a valuable intermediate in various organic syntheses. It is typically a white to off-white crystalline solid. cymitquimica.com

Nomenclatural and Structural Aspects

A comprehensive understanding of this compound necessitates a detailed examination of its various names, molecular formula, weight, and its relationship with structural isomers.

Common Synonyms

This compound is known by several synonyms in chemical literature and commerce. The most common of these is Opianic Acid . cymitquimica.comdrugfuture.com Other frequently used names include 5,6-Dimethoxyphthalaldehydic acid . cymitquimica.comdrugfuture.com Additional synonyms are 2,3-Dimethoxy-6-formylbenzoic acid and 5,6-Dimethoxy-2-formylbenzoic acid. cymitquimica.comchemspider.com

IUPAC Name and Systematic Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . drugfuture.comchemspider.com This name precisely describes the arrangement of the functional groups on the benzoic acid backbone.

Molecular Formula and Weight

The molecular formula of this compound is C10H10O5 . cymitquimica.comsigmaaldrich.comdycnchem.comaxios-research.com Its molecular weight is approximately 210.18 g/mol . drugfuture.comsigmaaldrich.comaxios-research.com

Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H10O5 |

| Molecular Weight | ~210.18 g/mol |

| Appearance | White to off-white crystalline solid |

Structural Isomerism and Related Compounds

Understanding the structural isomers and related compounds of this compound provides valuable insight into the structure-property relationships within this chemical family.

2,3-Dimethoxybenzoic acid: This compound, also known as o-Veratric acid, is a structural isomer that lacks the formyl group present in opianic acid. nist.govnih.gov Its molecular formula is C9H10O4 and it has a molecular weight of 182.17 g/mol . nist.govnih.gov

2,6-Dimethoxybenzoic acid: Another related compound is 2,6-dimethoxybenzoic acid. nih.gov It is a member of the o-methoxybenzoic acids and their derivatives. hmdb.camedchemexpress.comglpbio.com This compound is a key intermediate in the synthesis of γ-resorcylic acid. chemicalbook.com

Comparison of Related Dimethoxybenzoic Acids

| Compound Name | Molecular Formula | Key Structural Difference from this compound |

|---|---|---|

| 2,3-Dimethoxybenzoic acid | C9H10O4 | Lacks the formyl group. |

Significance in Chemical Research and Synthesis

This compound, or opianic acid, is a compound of considerable interest in chemical research and synthesis. Its significance stems from its role as a versatile building block for the creation of more complex molecules.

Historically, opianic acid was obtained, along with cotarnine (B190853), through the heating of narcotine with dilute nitric acid. drugfuture.com This highlights its connection to natural product chemistry.

The presence of both a carboxylic acid and an aldehyde (formyl) group on the same aromatic ring makes it a bifunctional molecule. This allows for a wide range of chemical transformations. The formyl group can undergo reactions typical of aldehydes, such as condensation and oxidation, while the carboxylic acid group can be converted into esters, amides, and other acid derivatives. cymitquimica.com The methoxy groups also influence the electronic properties and reactivity of the benzene ring. cymitquimica.com

Its utility is demonstrated in its use as a precursor in various synthetic pathways. For instance, the ethyl ester of this compound is a known derivative. lgcstandards.com The compound's reactivity makes it a valuable intermediate in the synthesis of a variety of organic compounds. cymitquimica.com

Structure

3D Structure

属性

IUPAC Name |

6-formyl-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-7-4-3-6(5-11)8(10(12)13)9(7)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXXOIGTXJOVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870580 | |

| Record name | Opianic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-05-1 | |

| Record name | 6-Formyl-2,3-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opianic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opianic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Opianic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxyphthalaldehydic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OPIANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y12S106OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 6-Formyl-2,3-dimethoxybenzoic Acid

The preparation of this compound can be achieved through several distinct synthetic pathways. These methods often start from readily available precursors and employ a range of chemical transformations to introduce the required functional groups onto the aromatic ring.

Vilsmeier-Haack Reaction as a Primary Synthetic Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. mdpi.com This reaction typically employs a phosphoryl chloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate an electrophilic iminium salt known as the Vilsmeier reagent. nist.govnist.gov

Given that 2,3-dimethoxybenzoic acid possesses an electron-rich aromatic ring due to the presence of two methoxy (B1213986) groups, it is a suitable substrate for the Vilsmeier-Haack reaction. The reaction proceeds through the electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis to yield the aldehyde. The electron-donating nature of the methoxy groups directs the formylation to the ortho and para positions. In the case of 2,3-dimethoxybenzoic acid, the 6-position is activated for electrophilic substitution.

The general mechanism involves the following steps:

Formation of the Vilsmeier reagent from DMF and POCl₃.

Electrophilic attack of the Vilsmeier reagent on the 2,3-dimethoxybenzoic acid.

Hydrolysis of the resulting iminium intermediate to afford this compound.

While this method is theoretically sound and widely applied for similar substrates, specific yield and reaction condition data for the direct synthesis of this compound via this route require detailed experimental investigation.

Multi-step Syntheses from Simpler Aromatic Precursors

The synthesis of this compound can also be accomplished through multi-step sequences starting from simpler, less functionalized aromatic compounds. One such approach involves the initial construction of a dimethoxybenzoic acid derivative, followed by the introduction of the formyl group.

For instance, a patented method describes the synthesis of 2,6-dimethoxybenzoic acid starting from toluene (B28343) and chlorobenzene. nih.gov This process involves the formation of sodium phenide, which then reacts with 1,3-dimethoxybenzene (B93181) to produce 2,6-dimethoxy sodium phenide. Subsequent carboxylation with carbon dioxide under pressure, followed by acidification, yields 2,6-dimethoxybenzoic acid. nih.gov Although this patent details the synthesis of the 2,6-isomer, a similar strategy could be adapted using appropriately substituted precursors to yield the 2,3-isomer.

Once 2,3-dimethoxybenzoic acid is obtained, a formylation step, such as the Vilsmeier-Haack reaction or other ortho-formylation techniques, can be employed to introduce the aldehyde group at the 6-position.

Synthesis from 2,3-Dimethoxybenzoic Acid Precursors

A common and direct approach to this compound is the formylation of 2,3-dimethoxybenzoic acid. This precursor is commercially available and serves as a convenient starting material. nih.govnih.gov The key challenge in this synthesis is the regioselective introduction of the formyl group at the 6-position.

One effective method is ortho-lithiation, where the carboxylic acid group directs the metalation to the adjacent ortho position. The process would involve:

Protection of the carboxylic acid group, for example, as an ester.

Directed ortho-lithiation using a strong base like n-butyllithium.

Quenching the lithiated intermediate with a formylating agent such as DMF.

Deprotection of the carboxylic acid to yield the final product.

An alternative strategy involves the direct formylation of 2,3-dimethoxybenzoic acid using a suitable formylating agent under conditions that favor substitution at the electron-rich 6-position.

Synthesis from 6,7-Dimethoxyisobenzofuran-1(3H)-one

This compound is also known as opianic acid, and a historically significant synthesis involves the oxidation of noscapine (B1679977), an opium alkaloid. A key intermediate in this degradation pathway is 6,7-dimethoxyisobenzofuran-1(3H)-one, also known as meconin (B138656). nist.govchemeo.com

The synthesis from meconin involves the oxidative cleavage of the lactone ring. This transformation can be achieved using various oxidizing agents. The reaction proceeds by oxidation of the methylene (B1212753) group of the furanone ring to a carbonyl group, which subsequently leads to the formation of the aldehyde and carboxylic acid functionalities on the benzene (B151609) ring. This method highlights the structural relationship between these naturally derived compounds.

| Starting Material | Key Transformation | Product |

| 6,7-Dimethoxyisobenzofuran-1(3H)-one (Meconin) | Oxidative Cleavage | This compound (Opianic Acid) |

Microwave-Assisted Organic Synthesis (MAOS) Approaches

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in various organic transformations. sigmaaldrich.comchemicalbook.com This technology can be applied to the synthesis of this compound to reduce reaction times and potentially enhance product purity.

For example, the hydrolysis of nitriles or amides to form the carboxylic acid moiety, or the formylation step itself, can be significantly expedited under microwave irradiation. chemicalbook.com The use of microwave heating allows for rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times compared to conventional heating methods. While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented, the general principles of MAOS are applicable to the various synthetic steps described in the preceding sections. chemeo.com

Advanced Synthetic Strategies Involving this compound

This compound is a valuable building block in organic synthesis due to the presence of two reactive functional groups: an aldehyde and a carboxylic acid. This dual functionality allows for a wide range of subsequent chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

The aldehyde group can participate in a variety of reactions, including:

Condensation reactions: It can react with amines to form imines or with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations.

Wittig reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond.

Reductive amination: It can be converted to an amine through reaction with an amine and a reducing agent.

The carboxylic acid group can be transformed into:

Esters: Esterification with various alcohols.

Amides: Amidation with a wide range of amines.

Acid chlorides: Conversion to the more reactive acid chloride, which can then be used in Friedel-Crafts acylations or other nucleophilic acyl substitution reactions.

The presence of both functional groups allows for the construction of heterocyclic systems through intramolecular cyclization reactions. For example, it is a known reagent in the synthesis of novel 5-arylidene (thio)barbituric acids.

| Functional Group | Reaction Type | Potential Products |

| Aldehyde | Condensation | Imines, Alkenes |

| Aldehyde | Reductive Amination | Amines |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Amidation | Amides |

| Both | Intramolecular Cyclization | Heterocycles |

Asymmetric Organocatalytic Transformations

While the direct application of this compound in asymmetric organocatalytic transformations is not extensively documented in dedicated studies, the principles of organocatalysis can be applied to its reactive functional groups. Asymmetric organocatalysis, a field that utilizes small chiral organic molecules to catalyze stereoselective reactions, offers significant advantages such as operational simplicity and low toxicity. youtube.comnih.gov The aldehyde functionality of opianic acid is a prime target for such transformations. For instance, proline and its derivatives are well-established catalysts for asymmetric aldol (B89426) and Mannich reactions, which could be employed to introduce chirality at the carbon adjacent to the formyl group. youtube.comnih.gov Similarly, chiral secondary amines, like those derived from imidazolidinones, are known to activate α,β-unsaturated aldehydes towards enantioselective cycloadditions and conjugate additions, a strategy that could be applied to derivatives of opianic acid. youtube.com The development of specific organocatalytic methods for this compound would open new avenues for the asymmetric synthesis of its derivatives and related natural products.

Cascade Cyclization Reactions for Complex Molecular Architectures

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. The structural features of this compound make it an ideal substrate for cascade cyclization reactions, leading to the rapid assembly of complex polycyclic systems. One notable example is the acid- or base-steered cascade cyclization of 2-acylbenzoic acids with various nucleophiles to construct isobenzofuranone and isoindolobenzoxazinone derivatives. nih.gov Although specific studies focusing solely on opianic acid in a wide array of cascade reactions are limited, its role as a 2-formylbenzoic acid derivative suggests its potential in similar transformations. For instance, a base-mediated cascade reaction between malonate esters and unsaturated aldehydes has been shown to generate intricate polycyclic systems through a series of Michael additions and aldol condensations. nih.gov This highlights the potential of the aldehyde group in opianic acid to participate in similar complex cyclization sequences.

Use in Phthalide (B148349) Tetrahydroisoquinoline Skeleton Construction

A significant application of this compound is its role as a key precursor in the synthesis of phthalide tetrahydroisoquinoline alkaloids, a class of natural products with important biological activities. The most prominent example is the synthesis of noscapine, an opium alkaloid that has been investigated for its potential anticancer properties. nih.govnih.gov The biosynthesis of noscapine involves the condensation of opianic acid with a substituted phenethylamine (B48288) derivative to construct the characteristic phthalide isoquinoline (B145761) core. nih.govcapes.gov.brgoogle.com

In synthetic approaches, the Pictet-Spengler reaction is a cornerstone for the construction of the tetrahydroisoquinoline portion of the molecule. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. The formyl group of opianic acid readily participates in this reaction. The synthesis of papaverine, another benzylisoquinoline alkaloid, also utilizes precursors with similar structural motifs, showcasing the importance of dimethoxylated aromatic aldehydes in the construction of these alkaloid frameworks. nih.govorgchemres.orgmdpi.comorgchemres.orgencyclopedia.pub

The general strategy for constructing the phthalide tetrahydroisoquinoline skeleton from opianic acid involves:

Condensation: Reaction of the formyl group of opianic acid with a suitable β-phenylethylamine derivative to form a Schiff base (iminium ion intermediate).

Cyclization (Pictet-Spengler): Acid-catalyzed intramolecular cyclization of the Schiff base to form the tetrahydroisoquinoline ring system.

Lactonization: Intramolecular cyclization involving the carboxylic acid group to form the phthalide (lactone) ring.

This sequence efficiently assembles the complex bicyclic core of these important alkaloids.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the formyl group, the carboxylic acid group, and the two methoxy groups.

Reactions Involving the Formyl Group (e.g., Condensation Reactions)

The aldehyde (formyl) group is a highly reactive site for nucleophilic attack and condensation reactions. It readily undergoes reactions with a variety of nucleophiles, particularly active methylene compounds, to form new carbon-carbon bonds. labxchange.org These reactions are fundamental in extending the carbon framework and introducing further functionality.

Table 1: Examples of Condensation Reactions with the Formyl Group

| Reactant Type | General Reaction | Product Type |

| Active Methylene Compounds | Knoevenagel Condensation | α,β-Unsaturated Carbonyl Compounds |

| Amines | Schiff Base Formation | Imines |

| Hydrazines | Hydrazone Formation | Hydrazones |

| Hydroxylamine | Oxime Formation | Oximes |

A classic example is the Knoevenagel condensation, where the formyl group of opianic acid can react with compounds containing an active methylene group (e.g., malonic esters, cyanoacetates) in the presence of a base to yield α,β-unsaturated derivatives. These products are valuable intermediates for further transformations.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is another key functional handle in this compound, enabling a range of derivatization reactions. The most common transformations are esterification and amidation.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using various coupling agents. youtube.comyoutube.comorganic-chemistry.org Esters are often used as protecting groups or to modify the solubility and reactivity of the molecule.

Amidation: Reaction of the carboxylic acid with an amine, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), affords the corresponding amide. reddit.comresearchgate.net This reaction is crucial for the synthesis of peptides and other amide-containing structures.

Table 2: Derivatization of the Carboxylic Acid Group

| Reaction Type | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | Amide |

Furthermore, the carboxylic acid group can be reduced to a primary alcohol or converted to an acyl halide, which are versatile intermediates for a variety of other transformations.

Influence of Methoxy Groups on Reactivity

The two methoxy groups on the aromatic ring significantly influence the reactivity of this compound through a combination of electronic and steric effects.

Steric Effects: The presence of the methoxy group at the 2-position (ortho to the carboxylic acid) introduces steric hindrance. This "ortho effect" can influence the conformation of the carboxylic acid group, potentially twisting it out of the plane of the benzene ring. This can affect its acidity and its ability to participate in reactions that require a specific spatial arrangement. researchgate.net Similarly, the methoxy group at the 3-position can sterically influence the reactivity of the adjacent formyl group at the 6-position.

Formation of Esters (e.g., Methyl 6-formyl-2,3-dimethoxybenzoate)

The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. For this compound, the presence of the carboxylic acid group allows for its transformation into various ester derivatives. The general method for this conversion is an acid-catalyzed reaction with an alcohol.

The process, typically known as Fischer esterification, involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or anhydrous hydrogen chloride. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. The reaction is reversible, and an excess of the alcohol is used to drive the equilibrium towards the product. aocs.org

While the synthesis of the methyl ester, methyl 6-formyl-2,3-dimethoxybenzoate, is a standard application of this methodology, specific examples in the literature also document the formation of other esters, such as the ethyl ester. epa.gov The reaction conditions, such as temperature and reaction time, are optimized to ensure high yields and purity of the resulting ester. These ester derivatives are often used as intermediates in further synthetic steps, where protecting the carboxylic acid group is necessary.

Intermediate in Noscapine Chemical Degradation and Synthesis

This compound, also widely known by its trivial name opianic acid, is a key compound in the chemistry of the phthalideisoquinoline alkaloid noscapine. cymitquimica.comresearchgate.net Noscapine is subject to degradation under certain conditions, and opianic acid is one of the primary products of this breakdown.

Specifically, the C-C bond connecting the two chiral centers in the noscapine molecule is susceptible to cleavage in aqueous acidic solutions. This dissociation reaction yields two smaller molecules: cotarnine (B190853) and opianic acid (this compound). researchgate.net This degradation pathway is significant as it highlights the structural components of the noscapine molecule. The presence of opianic acid is often monitored in stability studies of noscapine, and it is considered a known impurity. nih.govtheclinivex.comsincopharmachem.comrxnchem.com

Conversely, in the context of total synthesis, opianic acid represents a crucial building block. Synthetic strategies for noscapine and its analogs often involve the coupling of a cotarnine-like moiety with a phthalide component derived from opianic acid or a related precursor. researchgate.netresearchgate.net Therefore, opianic acid is not only a degradation product but also a key synthon that embodies the dimethoxy-substituted phthalide portion of the noscapine scaffold.

Role in the Synthesis of Isoindolo[2,1-a]quinazoline Derivatives

While the specific synthesis of isoindolo[1,2-c]triazino[2,3-c]quinazoline derivatives using this compound is not prominently documented, the compound is a known precursor for the closely related isoindolo[2,1-a]quinazoline ring system. This transformation highlights the utility of the dual functionality of this compound—the aldehyde and the carboxylic acid—in constructing fused heterocyclic systems.

In a notable example, a three-component reaction between 2-aminobenzamide (B116534), an isonitrile, and this compound (or 2-formylbenzoic acid) can be employed to construct 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones. cymitquimica.comrsc.org This reaction proceeds through an initial condensation between the 2-aminobenzamide and the aldehyde group of the formyl-benzoic acid to form an imine intermediate. The carboxylic acid then partakes in an intramolecular cyclization, and the isonitrile is involved in a subsequent Ugi-type reaction, leading to the final fused heterocyclic product. The use of sulfonic acid functionalized nanoporous silica (B1680970) has been reported as an efficient catalyst for similar three-component reactions involving 2-formylbenzoic acid to yield isoindolo[2,1-a]quinazolinediones.

Utilization in the Synthesis of Phthalazino[1,2-b]quinazolinediones

A significant application of this compound is in the synthesis of novel phthalazino[1,2-b]quinazolinedione derivatives. These complex heterocyclic structures are formed through a condensation reaction with 2-amino-N′-arylbenzohydrazides. researchgate.net

The reaction involves heating the two reactants, this compound and a substituted 2-amino-N′-arylbenzohydrazide, in a suitable solvent. The synthesis proceeds via a domino sequence of two intermolecular and one intramolecular condensation reactions. The initial step is the formation of a hydrazone from the reaction between the aldehyde group of the acid and the terminal nitrogen of the benzohydrazide. This is followed by two successive intramolecular cyclizations involving the carboxylic acid and the amino group, ultimately forming the fused tetracyclic system of the phthalazino[1,2-b]quinazolinedione. This efficient one-pot reaction provides a practical route to this class of compounds, with the methoxy groups from the original acid being incorporated into the final structure. researchgate.net

The table below summarizes the synthesis of various phthalazino[1,2-b]quinazolinedione derivatives using this methodology.

| This compound | 2-Amino-N'-arylbenzohydrazide (Aryl group) | Resulting Phthalazino[1,2-b]quinazolinedione Product |

| Phenyl | 2,3-Dimethoxy-15-phenyl-7,15-dihydro-8H-phthalazino[1,2-b]quinazolin-8-one | |

| 4-Methylphenyl | 2,3-Dimethoxy-15-(4-methylphenyl)-7,15-dihydro-8H-phthalazino[1,2-b]quinazolin-8-one | |

| 4-Methoxyphenyl | 2,3-Dimethoxy-15-(4-methoxyphenyl)-7,15-dihydro-8H-phthalazino[1,2-b]quinazolin-8-one | |

| 4-Chlorophenyl | 15-(4-Chlorophenyl)-2,3-dimethoxy-7,15-dihydro-8H-phthalazino[1,2-b]quinazolin-8-one |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and chemical environment of each proton and carbon atom can be determined.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 6-Formyl-2,3-dimethoxybenzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the aldehyde proton, and the carboxylic acid proton. The aromatic region would likely show two doublets for the two protons on the benzene (B151609) ring, with their chemical shifts influenced by the electron-withdrawing and electron-donating effects of the substituents. The coupling constant between these two protons would be indicative of their ortho relationship.

The two methoxy groups would each produce a singlet, and their chemical shifts would differ slightly due to their different positions relative to the other functional groups. The aldehyde proton would appear as a singlet at a significantly downfield chemical shift, a characteristic feature of formyl protons. The carboxylic acid proton is also expected to be a broad singlet at a very downfield position, and its presence could be confirmed by deuterium (B1214612) exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.2-7.4 | d | 8-9 |

| H-5 | 7.8-8.0 | d | 8-9 |

| OCH₃ (C2) | 3.9-4.1 | s | - |

| OCH₃ (C3) | 3.8-4.0 | s | - |

| CHO | 9.8-10.2 | s | - |

| COOH | 11.0-13.0 | br s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information to the ¹H NMR spectrum, showing a signal for each unique carbon atom in the molecule. The spectrum of this compound would be expected to display ten distinct signals.

The carbonyl carbons of the aldehyde and carboxylic acid groups would resonate at the most downfield chemical shifts, typically above 160 ppm. The six aromatic carbons would appear in the region of approximately 110-160 ppm, with the carbons directly attached to the oxygen atoms (C2 and C3) and the formyl and carboxyl groups (C1 and C6) showing characteristic shifts. The two methoxy carbons would be observed in the upfield region of the spectrum, typically between 55 and 65 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~125 |

| C2 | ~158 |

| C3 | ~150 |

| C4 | ~115 |

| C5 | ~128 |

| C6 | ~135 |

| CHO | ~190 |

| COOH | ~168 |

| OCH₃ (C2) | ~62 |

| OCH₃ (C3) | ~56 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (210.18 g/mol ). Additionally, a series of fragment ions would be observed, providing valuable structural clues. Common fragmentation pathways could include the loss of a methoxy group (M-31), a formyl group (M-29), a carboxyl group (M-45), or combinations thereof.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 211.06, corresponding to the protonated molecule. In negative ion mode, a peak at m/z 209.05 would be anticipated, representing the deprotonated molecule. Predicted collision cross-section data for various adducts further aids in its identification.

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 211.06011 |

| [M+Na]⁺ | 233.04205 |

| [M-H]⁻ | 209.04555 |

| [M+NH₄]⁺ | 228.08665 |

| [M+K]⁺ | 249.01599 |

Data sourced from PubChemLite.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is another soft ionization technique that results in less fragmentation than EI. Using a reagent gas such as methane (B114726) or ammonia, CI would likely produce a prominent pseudomolecular ion, such as [M+H]⁺ or [M+NH₄]⁺. This technique is particularly useful for confirming the molecular weight of the compound when the molecular ion in EI-MS is weak or absent. The specific ions observed would depend on the reagent gas used.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of a molecule, which can be used to determine its elemental composition. For this compound, with a chemical formula of C₁₀H₁₀O₅, the predicted monoisotopic mass is 210.05283 Da. uni.lu HRMS analysis would be expected to yield an m/z value extremely close to this calculated mass, confirming the compound's elemental formula and, by extension, its identity. This technique is a cornerstone in the structural confirmation of synthesized or isolated compounds.

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a key physicochemical parameter that reflects the three-dimensional shape of an ion in the gas phase. nih.gov It can be determined experimentally via ion mobility spectrometry or predicted using computational models. These predicted values are crucial for compound identification in complex mixtures, especially in metabolomics and other 'omics' studies. nih.govnih.gov For this compound, predicted CCS values have been calculated for various adducts using the CCSbase model. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.06011 | 139.4 |

| [M+Na]⁺ | 233.04205 | 148.8 |

| [M-H]⁻ | 209.04555 | 142.6 |

| [M+NH₄]⁺ | 228.08665 | 158.0 |

| [M+K]⁺ | 249.01599 | 147.9 |

| [M+H-H₂O]⁺ | 193.05009 | 133.9 |

These predicted values serve as a valuable reference for identifying this compound in ion mobility-mass spectrometry analyses.

Infrared (IR) Spectroscopy

The key functional groups in this compound are a carboxylic acid, an aldehyde (formyl group), two methoxy groups, and a substituted benzene ring. cymitquimica.com The IR spectrum would be expected to show characteristic absorption bands:

O-H stretch (from the carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

C-H stretch (aromatic and aliphatic): Bands around 3000 cm⁻¹ and just below.

C=O stretch (from both carboxylic acid and aldehyde): This would likely appear as two distinct, strong peaks in the region of 1750-1680 cm⁻¹. The aldehyde C=O stretch typically appears at a slightly higher wavenumber than the carboxylic acid C=O stretch.

C=C stretch (aromatic ring): Peaks in the 1600-1450 cm⁻¹ region.

C-O stretch (from ether and carboxylic acid): Strong bands in the 1300-1000 cm⁻¹ range.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly documented, analysis of a related isomer, 2,6-dimethoxybenzoic acid, offers insights into the likely structural features. uniroma1.itnih.gov In one of its polymorphic forms, the sterically bulky methoxy groups force the carboxy group to twist significantly away from the plane of the benzene ring. nih.gov A similar steric hindrance between the formyl, methoxy, and carboxylic acid groups in this compound would likely lead to a non-planar molecular conformation.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnajah.edu This analysis maps properties onto a surface defined by the molecule's electron distribution. For organic molecules like this, the analysis typically reveals the relative contributions of different types of intermolecular contacts.

Based on analyses of similar structures, the most significant interactions contributing to the crystal packing of this compound would likely be: researchgate.net

H···H contacts: Generally comprising the largest portion of the surface, representing van der Waals forces.

O···H/H···O contacts: These are critical and represent strong hydrogen bonds, primarily involving the carboxylic acid group, which can form dimers or chains.

C···H/H···C contacts: These represent weaker C-H···π interactions and other van der Waals contacts.

The presence of the aldehyde group in addition to the carboxylic acid provides another site for potential hydrogen bonding, which would be clearly quantifiable through Hirshfeld analysis.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. dtic.mil For this compound, several methods could be employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of a sample by comparing its retention factor (Rf) to that of a known standard. nih.gov

Gas Chromatography (GC): For volatile or semi-volatile compounds, GC is a powerful technique for separation and quantification. dtic.mil Derivatization of the carboxylic acid group to form a more volatile ester might be necessary for optimal analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the purity analysis of non-volatile compounds like this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid) would likely provide excellent separation of the main compound from any impurities.

In addition to chromatography, crystallization is a fundamental method for purification. It has been noted that this compound can be purified by crystallization from water. chemicalbook.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a widely utilized technique for the rapid and qualitative analysis of this compound. It is particularly useful for monitoring the progress of synthetic reactions involving this compound.

For the analysis of related compounds, such as during the synthesis of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline from 2,3-dimethoxybenzoic acid, a common stationary phase is silica (B1680970) gel. orgsyn.org A mobile phase consisting of a mixture of hexane (B92381) and acetone (B3395972) in an 85:15 ratio has been employed to effectively separate components. orgsyn.org While a specific Rf value for this compound under these exact conditions is not publicly documented, this system provides a viable starting point for its chromatographic separation. The selection of an appropriate mobile phase is critical and is often optimized to achieve clear separation from starting materials, intermediates, and by-products.

Table 1: Illustrative TLC Parameters for Analysis of Related Benzoic Acid Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Acetone (85:15, v/v) |

| Visualization | UV light (254 nm) |

Note: This table represents a general method used for similar compounds and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography offers a more quantitative and higher resolution separation method for this compound. While specific, validated HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, methods for closely related aromatic carboxylic acids provide a strong basis for its analysis.

Reverse-phase HPLC is the most common approach for such compounds. A C18 column is a typical choice for the stationary phase due to its hydrophobicity, which allows for the retention of aromatic compounds. The mobile phase often consists of a mixture of an aqueous component, frequently with a pH-modifying additive like formic acid or phosphoric acid, and an organic solvent such as acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of all components.

For instance, the analysis of 2,6-Dimethoxybenzoic acid has been performed using a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com A flow rate of around 1.0 mL/min and UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm) are typical starting parameters.

Table 2: Representative HPLC Conditions for Analysis of Aromatic Carboxylic Acids

| Parameter | Description |

| Stationary Phase | C18 Reverse-Phase Column (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Compound-specific; requires experimental determination. |

Note: This table provides a general framework for HPLC method development for this compound.

Elemental Analysis

Elemental analysis is a fundamental technique for confirming the empirical and molecular formula of a pure compound. For this compound (C₁₀H₁₀O₅), the theoretical elemental composition can be calculated based on its atomic constituents.

The theoretical percentages are as follows:

Carbon (C): 57.15%

Hydrogen (H): 4.80%

Oxygen (O): 38.06%

Table 3: Elemental Analysis of this compound (C₁₀H₁₀O₅)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 57.15 |

| Hydrogen (H) | 4.80 |

| Oxygen (O) | 38.06 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

While specific Density Functional Theory (DFT) studies devoted exclusively to 6-Formyl-2,3-dimethoxybenzoic acid are not prominent in surveyed literature, the application of this method to substituted benzoic acids is a well-established field of research. bohrium.comnih.govacs.orgucl.ac.uk DFT is a quantum chemical method used to investigate the electronic structure (electron density) of molecules, from which a wide range of properties can be derived. researchgate.netnih.gov

For a molecule such as this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.

Calculate Electronic Properties: Investigate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net

Predict Spectroscopic Signatures: Compute vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

Analyze Chemical Reactivity: Use conceptual DFT to determine reactivity descriptors, such as electronegativity, hardness, and softness, and to identify reactive sites within the molecule (e.g., which atoms are more susceptible to nucleophilic or electrophilic attack). researchgate.net

Determine Acid Dissociation Constants (pKa): The effects of substituents on the pKa of benzoic acids have been successfully examined using DFT, which can model how electron-donating or electron-withdrawing groups influence acidity.

Studies on similar molecules show that substituents significantly influence electronic properties and reactivity, a principle that would apply directly to the formyl and dimethoxy groups of the title compound. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques to represent and simulate molecular behavior. A key application within this field is molecular docking, which predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening potential inhibitors of enzymatic targets.

While specific molecular docking studies featuring this compound as a ligand were not identified in the searched literature, the methodology is broadly applied to investigate the inhibitory potential of small molecules against various enzymes.

FGFR1 Inhibitory Activity: Fibroblast Growth Factor Receptor 1 (FGFR1) is a tyrosine kinase involved in cell growth and differentiation, and its aberrant activation is linked to cancer. Molecular docking is used to screen for potential FGFR1 inhibitors by predicting how they might bind within the ATP-binding pocket of the kinase, identifying key interactions (like hydrogen bonds) that would lead to inhibition. chemspider.com

Lipoxygenase Inhibition: 5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. Researchers use molecular docking to explore how potential inhibitors interact with the active site of 5-LO, aiming to disrupt its catalytic function.

In a typical docking study involving this compound, the compound's 3D structure would be computationally placed into the active site of a target protein like FGFR1 or lipoxygenase. The software would then calculate the binding energy for many different orientations, with the lowest energy "pose" representing the most likely binding mode and its corresponding energy score indicating the strength of the interaction. mdpi.com

Prediction of Molecular Properties

Various molecular properties of this compound can be predicted using computational algorithms. These descriptors are valuable for forecasting a compound's physicochemical behavior.

Key predicted properties include:

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures a compound's lipophilicity (fat-solubility). The predicted partition coefficient (XLogP3) for this compound is 0.9. chem960.comuni.lu An experimentally determined LogP has also been reported as 1.21450. chem960.com

pKa: The acid dissociation constant, which indicates the acidity of the carboxylic acid group. The predicted pKa for this compound is 4.34 ± 0.10. chemicalbook.com

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's transport properties. nih.gov The calculated Polar Surface Area (PSA) is 72.83 Ų. chem960.com

A summary of these and other computationally derived properties is provided in the table below.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C10H10O5 | cymitquimica.com |

| Molecular Weight | 210.18 g/mol | sigmaaldrich.com |

| XLogP3 (Lipophilicity) | 0.9 | chem960.comuni.lu |

| pKa (Acidity) | 4.34 ± 0.10 | chemicalbook.com |

| Topological Polar Surface Area (TPSA) | 72.83 Ų | chem960.com |

| Hydrogen Bond Donor Count | 1 | chem960.com |

| Hydrogen Bond Acceptor Count | 5 | chem960.com |

| Rotatable Bond Count | 4 | chem960.com |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, there are four such rotatable bonds: the bond connecting the carboxylic acid group to the benzene (B151609) ring, the C-O bond for each of the two methoxy (B1213986) groups, and the C-C bond of the formyl group. chem960.com

Studies on the closely related isomer, 2,6-dimethoxybenzoic acid, show that steric hindrance between the bulky ortho-substituents and the carboxylic acid group forces the carboxyl group to twist out of the plane of the benzene ring. acs.orgucl.ac.uk This leads to different stable conformations (e.g., syn and anti-planar arrangements of the carboxylic acid hydrogen), which in turn can lead to the formation of different crystal structures, a phenomenon known as polymorphism. acs.org A similar principle would apply to this compound, where the spatial interplay between the formyl, methoxy, and carboxylic acid groups would dictate the molecule's preferred low-energy conformations.

Applications in Medicinal Chemistry and Biological Research

Precursor in the Synthesis of Biologically Significant Molecules

The reactivity of the formyl and carboxylic acid groups on the 6-Formyl-2,3-dimethoxybenzoic acid scaffold allows for its use in various chemical reactions, including condensations and substitutions, to build more complex molecular architectures. nih.gov This makes it a key starting material or intermediate in the synthesis of molecules with potential therapeutic value.

A notable example of its application is in the synthesis of novel 5-arylidene (thio)barbituric acid derivatives. chemicalbook.com Barbituric and thiobarbituric acids are known for their diverse biological activities, and opianic acid serves as a crucial reagent in creating new analogues of these compounds that exhibit significant urease activity. chemicalbook.com Urease inhibitors are of interest in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

The compound's utility extends to being a potential precursor for a range of pharmaceuticals and agrochemicals, underscoring its importance in synthetic organic chemistry. nih.gov

Role in the Synthesis of Isoquinoline (B145761) Alkaloids and their Analogues

Isoquinoline alkaloids are a large and diverse family of naturally occurring compounds, many of which possess significant biological activities, including anticancer, antimicrobial, and anti-HIV effects. nih.govarborpharmchem.com The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry. mdpi.com

This compound is structurally integral to the phthalideisoquinoline alkaloid class. Its structure represents a significant portion of the molecule noscapine (B1679977), a non-narcotic alkaloid found in the opium poppy (Papaver somniferum) that has been investigated for its anticancer properties. nih.govnih.gov While modern production of noscapine often involves biosynthetic methods in engineered yeast, the chemical synthesis and degradation studies of noscapine highlight its relationship to opianic acid. nih.govcapes.gov.brgoogle.com The development of noscapine analogues, aimed at improving its anticancer efficacy, often involves modifications of the core structure, for which this compound or its derivatives can serve as key synthetic precursors. nih.gov The synthesis of various isoquinoline derivatives often starts from substituted phenylacetic acids or benzaldehydes, similar in structure to opianic acid. nih.gov

Investigations in Anticancer Activity

The structural similarity of this compound to compounds with known anticancer properties has spurred investigations into its potential in oncology research, primarily as a scaffold for designing new therapeutic agents. Phenolic acids and their derivatives are recognized for their ability to induce apoptosis, target angiogenesis, and reduce abnormal cell growth through various molecular pathways. foodandnutritionjournal.orgmdpi.com

While direct studies on this compound are limited, research on structurally related molecules demonstrates the potential of this chemical class. For instance, noscapine and its synthetic analogues show inhibitory effects on the proliferation of various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (Caco-2) cancers. nih.gov

Furthermore, synthetic phosphatidylcholines incorporating veratric acid (3,4-dimethoxybenzoic acid), a related compound, have been shown to be significantly more active than the free acid. One such derivative, 1-veratroyl-2-hydroxy-sn-glycero-3-phosphocholine, was particularly effective against human leukaemia (MV4-11), breast (MCF-7), and colon (LoVo) cancer cell lines. nih.gov Another related flavonoid, 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC), exhibited broad-spectrum anticancer activity against a panel of five human cancer cell lines. nih.govcapes.gov.br

Table 1: Anticancer Activity of Compounds Structurally Related to this compound

| Compound | Cancer Cell Line | Cell Line Type | Finding | Citation |

|---|---|---|---|---|

| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | MV4-11 | Human Leukaemia | IC₅₀: 9.5 µM | nih.gov |

| MCF-7 | Human Breast Cancer | IC₅₀: 20.7 µM | nih.gov | |

| LoVo | Human Colon Cancer | IC₅₀: 16.7 µM | nih.gov | |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | SMMC-7721 | Human Liver Cancer | Showed anticancer activity | nih.gov |

| 8898 | Human Pancreatic Cancer | Showed anticancer activity | nih.gov | |

| K562 | Human Chronic Leukaemia | Showed anticancer activity | nih.gov | |

| HeLa | Human Cervical Cancer | Showed anticancer activity | nih.gov | |

| 95-D | Human Lung Carcinoma | Showed anticancer activity | nih.gov | |

| Noscapine Analogues | PC3 | Human Prostate Cancer | Inhibited cell proliferation | nih.gov |

| MCF-7 | Human Breast Cancer | Inhibited cell proliferation | nih.gov |

The Fibroblast Growth Factor Receptor (FGFR) pathway is a critical target in cancer therapy, as its dysregulation can drive tumor proliferation, angiogenesis, and migration. nih.gov Small-molecule inhibitors targeting FGFRs are a focus of drug development. nih.gov

The dimethoxybenzene moiety present in this compound is a feature found in some potent FGFR inhibitors. nih.gov Research has led to the discovery of a series of selective FGFR inhibitors built around a 5H-pyrrolo[2,3-b]pyrazine scaffold attached to a dimethoxybenzene ring. nih.gov One compound from this series demonstrated an IC₅₀ value in the picomolar range against FGFR1. nih.gov

Additionally, ferulic acid, a phenolic acid with structural similarities, has been identified as a novel inhibitor of FGFR1. nih.gov It was shown to suppress FGF1-induced angiogenesis and inhibit the proliferation of melanoma cells by targeting the FGFR1-mediated PI3K-Akt signaling pathway. nih.gov These findings suggest that the chemical scaffold of this compound holds potential for the design and synthesis of new FGFR1 inhibitors.

Potential as a Precursor for Pharmaceutical Intermediates

The chemical properties of this compound make it a valuable intermediate for the synthesis of more complex pharmaceutical agents. nih.govsigmaaldrich.com Its classification as a rare chemical by some suppliers indicates its specialized use in early-stage discovery research. sigmaaldrich.com The synthesis of related compounds, such as 2,6-dimethoxybenzoic acid, has been highlighted as important for producing intermediates for both the pharmaceutical and agricultural industries, underscoring the value of this class of substituted benzoic acids. google.com The ethyl ester of this compound is also commercially available, providing an alternative starting point for synthetic chemists.

Applications in Other Biological Systems (e.g., Anti-inflammatory agents)

The potential biological applications of this compound extend beyond anticancer research. Phenolic acids as a chemical class are well-known for their anti-inflammatory properties. mdpi.com They can modulate inflammatory pathways by reducing pro-inflammatory cytokines. mdpi.commdpi.com

For example, ferulic acid and p-coumaric acid, which share structural motifs with opianic acid, have demonstrated anti-inflammatory effects. brieflands.com Likewise, many isoquinoline alkaloids, which can be synthesized from precursors like this compound, have been studied for their anti-inflammatory activity. mdpi.com While direct studies on opianic acid's anti-inflammatory potential are not widely reported, its chemical nature suggests it could serve as a precursor for novel anti-inflammatory agents. As mentioned previously, its use in synthesizing urease inhibitors also represents an application in a different biological system, targeting enzymatic activity relevant to bacterial infections. chemicalbook.com

Structure-Activity Relationship (SAR) Studies of Derivatives

The structure-activity relationship (SAR) of derivatives incorporating the this compound moiety has been extensively explored, primarily through the synthesis and biological evaluation of noscapine analogues. nih.govnih.gov Noscapine itself is a phthalideisoquinoline alkaloid that has been investigated for its anticancer properties, which are attributed to its ability to modulate microtubule dynamics. nih.govnih.gov The core structure of noscapine features the this compound unit condensed with a hydroisoquinoline moiety. wikipedia.org

Modifications to the noscapine molecule, including those on the benzofuranone ring derived from this compound, have a profound impact on its biological activity.

Initial generations of noscapinoids were developed by modifying the isoquinoline and benzofuranone rings. nih.gov For instance, the introduction of halogen atoms (chloro, bromo, iodo), nitro, or azido (B1232118) groups at the 9'-position of the noscapine scaffold has been investigated. nih.gov The brominated version of noscapine, for example, has demonstrated significantly more potent anti-inflammatory effects than the parent compound, inhibiting the secretion of pro-inflammatory factors like TNF-α and CXCL10 from macrophages. wikipedia.org

Second-generation noscapinoids have involved O-alkylation and O-acylation of the benzofuranone ring, further highlighting the importance of this part of the molecule for activity. nih.gov The synthesis of N-substituted noscapine analogues has also been a key area of research. By creating N-nornoscapine and subsequently reacting it with various alkyl halides, acid chlorides, isocyanates, and other reagents, a range of N-alkyl, N-acyl, N-carbamoyl, and N-thiocarbamoyl derivatives have been produced. nih.gov

The anticancer activity of these derivatives has been evaluated against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (Caco-2) cancers. nih.gov These studies have revealed that the nature of the substituent on the nitrogen of the isoquinoline ring, which is spatially related to the this compound-derived portion, significantly influences the cytotoxic and microtubule-modulating properties of the resulting compounds. nih.govnih.gov

Furthermore, conjugation of amino acids to the noscapine scaffold has been explored. For example, a noscapine-tryptophan conjugate was found to induce cell cycle arrest in the G1 phase in lung cancer cells (A549). nih.gov

The following interactive table summarizes the influence of different substituents on the biological activity of noscapine derivatives.

| Derivative Class | Modification Site | Substituents | Observed Biological Activity | Reference |

| First-Generation Noscapinoids | 9'-position (Benzofuranone ring) | Halogens (Cl, Br, I), Nitro (NO2), Azido (N3) | Enhanced anti-inflammatory and cytotoxic effects. Brominated derivative is 5-40 times more potent than noscapine in inhibiting inflammatory markers. | wikipedia.orgnih.gov |

| Second-Generation Noscapinoids | Benzofuranone ring | O-alkylation, O-acylation | Altered cytotoxic profiles. | nih.gov |

| Third-Generation Noscapinoids | Nitrogen of the isoquinoline ring | N-alkyl, N-acyl, N-carbamoyl, N-thiocarbamoyl | Varied inhibition of cell proliferation in different cancer cell lines. | nih.gov |

| Amino Acid Conjugates | Noscapine scaffold | Tryptophan | Induced G1 phase cell cycle arrest in lung cancer cells. | nih.gov |

Metabolism and Pharmacokinetics (if documented for derivatives)

The metabolism of noscapine, which contains the this compound moiety, has been studied and provides insight into the potential metabolic fate of its derivatives. In acidic conditions, the C1-C3' bond of noscapine is unstable and can cleave, leading to the formation of cotarnine (B190853) and opianic acid (this compound). wikipedia.org

Pharmacokinetic studies in mice have shown that noscapine is orally bioavailable, a desirable property for a potential therapeutic agent. nih.govnih.gov Following oral administration, noscapine is metabolized in the liver by various cytochrome P450 enzymes and UDP-glucuronosyltransferases. nih.gov Identified metabolites include N-demethylated, hydroxylated, and bis-demethylated products, as well as glucuronide conjugates. nih.gov The photodegradation of noscapine has also been shown to yield cotarnine and opianic acid. researchgate.net

The metabolism of noscapine can be influenced by other drugs. For instance, its metabolism can be decreased when co-administered with substances that inhibit the same metabolic enzymes. drugbank.com

Advanced Materials Science Applications if Relevant

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of polysubstituted aromatic compounds like 6-Formyl-2,3-dimethoxybenzoic acid can be challenging, often requiring multi-step processes with issues related to regioselectivity and functional group compatibility. Future research should prioritize the development of more efficient, sustainable, and scalable synthetic routes.

Modern Catalytic Methods: Research could focus on late-stage functionalization techniques, such as C-H activation, to introduce the formyl or carboxyl group onto a pre-existing 2,3-dimethoxybenzene core. This would represent a more atom-economical approach compared to classical methods.

Flow Chemistry: Continuous flow synthesis could offer significant advantages in terms of safety, reproducibility, and scalability. Developing a flow-based synthesis for this compound could facilitate its production for larger-scale screening and application studies.

Greener Synthesis: Exploration of syntheses using greener solvents and reagents is crucial. For instance, methods that transform waste products like polystyrene into valuable chemicals such as benzoic acid highlight a trend towards more sustainable chemical production that could inspire novel pathways. mdpi.com A one-pot, two-step reduction/cross-coupling procedure has been developed for other substituted benzaldehydes, showcasing a fast methodology that could be adapted for this compound and its derivatives. acs.org

Table 1: Potential Modern Synthetic Approaches

| Synthetic Strategy | Potential Advantage | Relevant Research Context |

|---|---|---|

| C-H Activation/Arylation | Increased atom economy, fewer steps | Ortho-C-H arylations of benzoic acids have been achieved using ruthenium-phosphine catalysts. researchgate.net |

| Flow Chemistry | Improved safety, scalability, and control | Conceptually scaled for photocatalytic degradation of polystyrene to benzoic acid. mdpi.com |

In-depth Mechanistic Studies of Reactions

The dual reactivity of the aldehyde and carboxylic acid functional groups, influenced by the electron-donating methoxy (B1213986) substituents, makes this compound a fascinating subject for mechanistic studies. A deeper understanding of its reaction mechanisms is essential for predictably synthesizing complex derivatives.

Tautomerism and Reactivity: The compound is a tautomeric o-formylbenzoic acid. Studies have shown that it reacts in its open aldehyde form with hydrazides to create hydrazones, which can then be cyclized. researchgate.netresearchgate.net Further investigation is needed to quantify the equilibrium between the cyclic lactol form and the open aldehyde form under various conditions and how this influences reaction outcomes.

Reaction Kinetics: Kinetic studies on the reactions of the aldehyde (e.g., condensation, oxidation, reduction) and the carboxylic acid (e.g., esterification, amidation) would provide valuable data for optimizing synthetic procedures. nih.gov Mechanistic studies on the reaction of benzoic acid with atmospheric radicals have been conducted, suggesting a template for understanding the compound's stability and reactivity under different conditions. nih.gov

Influence of Substituents: A systematic study on how the electronic effects of the methoxy groups and the positional relationship of the functional groups influence transition states and reaction intermediates would be highly informative for synthetic chemists.

Broadening Scope of Biological Applications

The structural motifs present in this compound are found in numerous biologically active molecules. This suggests that the compound and its derivatives are promising candidates for drug discovery programs.

Enzyme Inhibition: As a synonym for opianic acid, the compound is a known reagent for synthesizing derivatives that exhibit urease activity. nih.gov This provides a clear starting point for developing potent and selective urease inhibitors to combat infections like those caused by Helicobacter pylori. nih.gov

Anticancer and Antimicrobial Activity: Substituted benzoic acids have been investigated as inhibitors of sirtuins (SIRT1/2), which are targets in cancer chemotherapy. nih.gov Furthermore, various derivatives of dehydroabietic acid, a complex carboxylic acid, have shown a wide range of bioactivities, including antitumor, antibacterial, and antiviral properties. mdpi.com A systematic screening of this compound derivatives against a panel of cancer cell lines and microbial strains is warranted.

Allosteric Modulation: Substituted benzaldehydes have been designed to act as allosteric modulators of hemoglobin, increasing its oxygen affinity, which could be beneficial in treating sickle cell disease. nih.gov The unique structure of this compound could be explored for its potential to modulate the function of various proteins through non-competitive binding.

Table 2: Potential Biological Targets for Derivatives

| Target Class | Potential Application | Supporting Evidence from Related Compounds |

|---|---|---|

| Ureases | Anti-bacterial (e.g., H. pylori) | Opianic acid is a reagent for synthesizing urease inhibitors. nih.gov |

| Sirtuins (HDACs) | Anti-cancer | 4-alkylaminobenzoic acids show selective SIRT1 inhibition. nih.gov |

| Hemoglobin | Anti-sickling agent | Substituted benzaldehydes increase hemoglobin oxygen affinity. nih.gov |

Development of High-Throughput Screening Methods for Derivatives

To efficiently explore the biological potential of this compound, the creation of a chemical library of its derivatives coupled with high-throughput screening (HTS) is essential. nih.gov

Assay Development: Future work should focus on developing and optimizing robust HTS assays tailored to specific targets. swisscovery.org For example, based on its known use, a colorimetric or fluorescence-based HTS assay for urease inhibition could be developed to rapidly screen a library of derivatives. nih.govnih.gov Fluorescence-based assays are the most common readout method in HTS campaigns for enzyme inhibitors. researchgate.net

Library Synthesis: The generation of a diverse library of derivatives is a prerequisite for successful HTS. Combinatorial chemistry approaches, facilitated by the novel synthetic methods discussed previously, could be employed to systematically modify the aldehyde, carboxylic acid, and aromatic ring of the parent molecule.

Automation and Miniaturization: Utilizing automated liquid handling and miniaturized plate formats (e.g., 1536-well plates) would allow for the cost-effective screening of thousands of compounds, accelerating the identification of "hit" molecules for further development. youtube.com

Advanced Computational Design of Novel Derivatives

In silico methods are indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties and reducing the time and cost of development.

Molecular Docking: Molecular docking studies can be used to predict how derivatives of this compound might bind to the active sites of target proteins. nih.govnih.gov Such studies have been widely applied to other benzoic acid derivatives to identify potential inhibitors for targets like the SARS-CoV-2 main protease and to understand structure-activity relationships. mdpi.comresearchgate.net

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be built based on the key structural features required for biological activity. This model can then be used to virtually screen large compound databases to identify new derivatives with a high probability of being active. nih.gov

AI and Machine Learning: Advanced computational approaches, including AI and machine learning, are increasingly being used to predict compound activity, optimize drug-like properties, and even generate novel molecular structures from scratch. acs.orgtechnologynetworks.com Applying these tools could rapidly expand the chemical space around the this compound scaffold to design next-generation therapeutic candidates. nih.gov

常见问题

Q. How can computational methods predict the compound’s reactivity in biphasic systems?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Solvent Modeling : Use COSMO-RS to simulate partitioning behavior in water-organic solvent mixtures, despite limited experimental log P data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。